2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-20-13-16-3-1-5-18(16)23-25(20)14-15-7-9-24(10-8-15)22(27)17-4-2-6-19-21(17)29-12-11-28-19/h2,4,6,13,15H,1,3,5,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPLYVXECZYALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of structural elements that contribute to its biological activity. The key components include:
- Cyclopenta[c]pyridazin core : Known for various pharmacological activities.
- Dihydrobenzodioxine moiety : Implicated in diverse biological interactions.
The molecular formula is , with a molecular weight of 342.39 g/mol.
Anticancer Activity
Research has indicated that compounds containing the benzodioxine structure exhibit significant anticancer properties. A study evaluating similar derivatives found that certain analogs demonstrated potent inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. For instance:
- Compound 4 (related to the benzodioxine structure) showed an IC50 of 5.8 μM , indicating strong PARP1 inhibition .
Anthelmintic Activity
A recent study screened a library of compounds for anthelmintic activity using Caenorhabditis elegans as a model organism. The compound's structural analogs were included in this screening:
- The results suggested potential efficacy against helminths, although specific data on the compound was not detailed .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The mechanism may include:
- Inhibition of DNA repair pathways : Particularly through PARP1 inhibition.
- Modulation of signaling pathways : Potentially affecting cellular proliferation and apoptosis.
Table 1: Inhibition Potency of Related Compounds
| Compound | Structure | PARP1 IC50 (μM) |
|---|---|---|
| Compound 3 | Benzodioxine derivative | 12 ± 1.6 |
| Compound 4 | Lead compound | 5.8 ± 0.10 |
| Compound 10 | Phthalazinone scaffold | 0.88 ± 0.090 |
This table summarizes the inhibitory effects of various compounds related to the benzodioxine structure on PARP1 activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related pyridazinone derivatives, cyclopenta[c]pyridine alkaloids, and benzodioxine-containing analogs.
Structural Comparison
*Calculated based on structural formula.
Bioactivity Comparison
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structural integrity of this compound?
- Answer : A combination of 1H NMR , 13C NMR , and IR spectroscopy is essential for initial structural confirmation. For instance, highlights the use of 1H NMR to assign hydrogen environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and IR to identify carbonyl stretches (~1700 cm⁻¹) . Advanced validation via high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, as demonstrated by a match between experimental and calculated values (e.g., Δ < 2 ppm) . For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry .
Q. How can researchers assess the purity of this compound post-synthesis?
- Answer : Purity is typically evaluated using HPLC (reverse-phase C18 column, UV detection at 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent). reports a purity of 55% for a related compound, emphasizing the need for chromatographic purification . Melting point analysis (e.g., 215–217°C in ) provides additional validation, though discrepancies may indicate impurities requiring recrystallization . Pharmacopeial guidelines ( ) recommend residual solvent testing via GC-MS for GMP compliance .
Q. What synthetic strategies are effective for constructing the cyclopenta[c]pyridazin-3-one core?
- Answer : The core can be synthesized via multicomponent reactions or cyclization of pre-functionalized intermediates . describes a 1,5-diarylpyrazole template synthesized through condensation reactions, applicable to pyridazinone systems . For the piperidinylmethyl substitution, Mannich reactions or alkylation of piperidine intermediates (e.g., using chloromethyl derivatives) are common, as seen in ’s synthesis of analogous piperidine-containing compounds .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 2,3-dihydro-1,4-benzodioxine moiety?
- Answer : Yield optimization hinges on solvent polarity and catalyst selection . ’s reaction table shows that electron-withdrawing substituents (e.g., 2-Cl-pyridinyl in entry 1i) improve yields (85%) by stabilizing reactive intermediates . For benzodioxine coupling, Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) under inert conditions (N₂/Ar) is recommended. ’s piperazine-benzodioxine derivative synthesis suggests using DCM/NaOH biphasic systems to minimize side reactions .
Q. How should researchers resolve discrepancies in NMR data (e.g., unexpected splitting or shifts)?
- Answer : Contradictory NMR signals may arise from conformational isomerism or residual solvents . Use 2D NMR techniques (COSY, HSQC) to assign overlapping peaks, as demonstrated in ’s structural elucidation . For dynamic systems, variable-temperature NMR can reveal rotational barriers. Computational tools (e.g., DFT-based chemical shift prediction) validate assignments, as seen in ’s crystallography-supported analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
